molecular formula C10H13N5 B6351293 2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile CAS No. 1710203-01-2

2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile

Cat. No.: B6351293
CAS No.: 1710203-01-2
M. Wt: 203.24 g/mol
InChI Key: UXSDFEAXDJXAJA-UHFFFAOYSA-N
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Description

2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C10H13N5. It is characterized by a pyrimidine ring substituted with a piperazine moiety and a nitrile group.

Biochemical Analysis

Biochemical Properties

It is known that pyrimidine derivatives can act as ATP mimicking tyrosine kinase inhibitors . This suggests that 2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile may interact with enzymes, proteins, and other biomolecules involved in ATP-dependent processes.

Cellular Effects

Similar pyrimidine derivatives have been shown to exhibit antiproliferative activity against various human tumor cell lines . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that pyrimidine derivatives can act as ATP mimicking tyrosine kinase inhibitors . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile typically involves the reaction of 4-methylpiperazine with a pyrimidine derivative. One common method includes the nucleophilic substitution of a halogenated pyrimidine with 4-methylpiperazine under reflux conditions in a suitable solvent such as ethanol or acetonitrile . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-5-carboxylic acid derivatives, while reduction can produce corresponding amines .

Scientific Research Applications

2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrile group enhances its reactivity and potential for further functionalization, making it a versatile intermediate in synthetic chemistry .

Biological Activity

2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by data tables and case studies from diverse research sources.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from pyrimidine derivatives. The key steps include:

  • Formation of the pyrimidine core : Utilizing appropriate precursors such as 4-methylpiperazine and various carbonitrile derivatives.
  • Cyclization : Achieved through condensation reactions under controlled conditions to ensure high yield and purity.

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. It has been reported to inhibit the activity of key proteins involved in cancer progression, such as:

  • Epidermal Growth Factor Receptor (EGFR) : Inhibition leads to reduced proliferation in non-small cell lung cancer (NSCLC) models.
  • Cyclooxygenase (COX) enzymes : The compound exhibits anti-inflammatory properties by inhibiting COX-2, which is often overexpressed in tumors.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineGI Value (%)Reference
NCI-H22676.22
SF-539 (CNS)73.77
SNB-75 (CNS)88.04
RXF 393 (Renal)90.21
HS 578T (Breast)84.42

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Protein Kinases : The compound acts as a kinase inhibitor, affecting signaling pathways critical for cell survival and proliferation.
  • Inflammatory Pathways : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators, contributing to its analgesic effects.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

  • Study on NSCLC : A study demonstrated that treatment with the compound resulted in significant tumor regression in xenograft models, correlating with decreased EGFR activity and increased apoptosis markers.
  • CNS Tumors : Another investigation focused on glioblastoma models showed that this compound effectively reduced tumor size and enhanced survival rates compared to control groups.

Pharmacokinetics

Pharmacokinetic studies indicate favorable absorption and distribution profiles for the compound:

  • Bioavailability : Oral bioavailability was reported at approximately 31.8% following administration.
  • Clearance Rate : The clearance was measured at 82.7 mL/h/kg, suggesting efficient metabolism without significant toxicity at therapeutic doses.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-14-2-4-15(5-3-14)10-12-7-9(6-11)8-13-10/h7-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSDFEAXDJXAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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